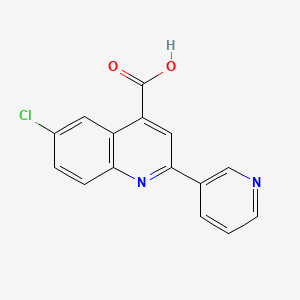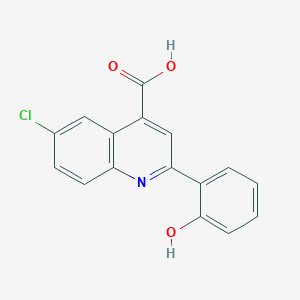![molecular formula C13H8F2O3 B1608833 3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid CAS No. 844891-16-3](/img/structure/B1608833.png)
3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid is an organic compound with the molecular formula C13H8F2O3 It is characterized by the presence of a difluorophenyl group and a furan ring connected through an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to couple a boronic acid derivative of 2,4-difluorophenyl with a halogenated furan derivative.
Aldol Condensation: The resulting product from the Suzuki-Miyaura coupling undergoes aldol condensation with an appropriate aldehyde to form the acrylic acid derivative.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the acrylic acid moiety.
Substitution: Various substituted derivatives of the difluorophenyl group.
Wissenschaftliche Forschungsanwendungen
3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group and furan ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Vergleich Mit ähnlichen Verbindungen
3,5-Difluorocinnamic Acid: Similar in structure but lacks the furan ring.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Contains a difluorophenyl group but has a pyridine ring instead of a furan ring.
Uniqueness: 3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid is unique due to the presence of both a difluorophenyl group and a furan ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various research applications.
Eigenschaften
CAS-Nummer |
844891-16-3 |
|---|---|
Molekularformel |
C13H8F2O3 |
Molekulargewicht |
250.20 g/mol |
IUPAC-Name |
3-[5-(2,4-difluorophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8F2O3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17) |
InChI-Schlüssel |
PUFRUEMJSQVGSX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)C=CC(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1608761.png)


![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1608769.png)
![1-[4-(1H-imidazol-1-yl)phenyl]ethanamine](/img/structure/B1608770.png)
